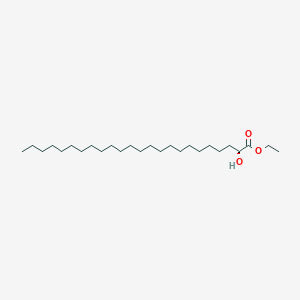
ethyl (2R)-2-hydroxytetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytetracosanoic acid ethyl ester is a long-chain fatty acid ester derived from natural sources such as fish oil and plant oils. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosanoic acid ethyl ester typically involves the esterification of 2-hydroxytetracosanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases under mild conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Hydroxytetracosanoic acid ethyl ester often involves the extraction of 2-hydroxytetracosanoic acid from natural sources followed by its esterification. The process may include steps like purification and concentration to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetracosanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-hydroxytetracosanoic acid and ethanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Hydroxytetracosanoic acid and ethanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Hydroxytetracosanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Hydroxytetracosanoic acid: The parent acid of the ester.
Tetracosanoic acid ethyl ester: Lacks the hydroxyl group.
2-Hydroxyhexadecanoic acid ethyl ester: A shorter chain analog.
Uniqueness
2-Hydroxytetracosanoic acid ethyl ester is unique due to its long-chain structure combined with a hydroxyl group, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C26H52O3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
ethyl (2R)-2-hydroxytetracosanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
XNIPTMIZKFSVOJ-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















